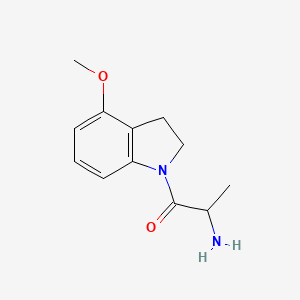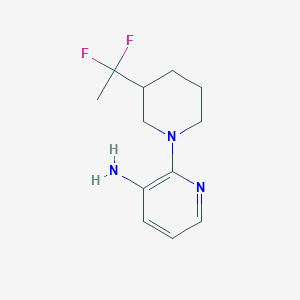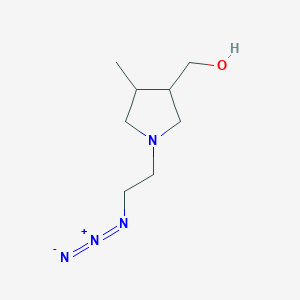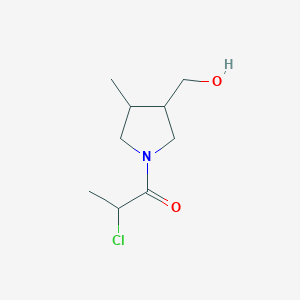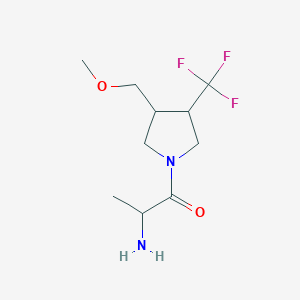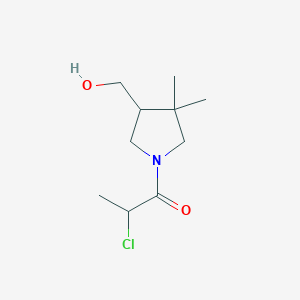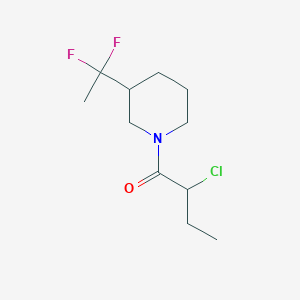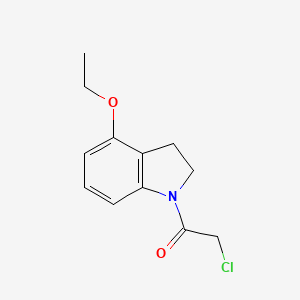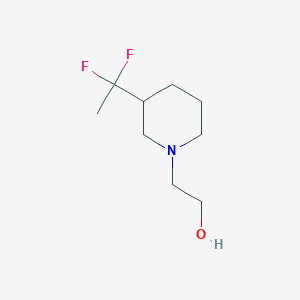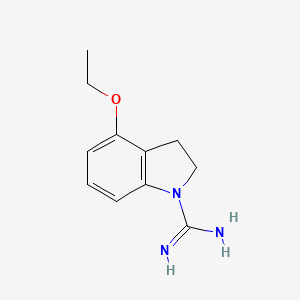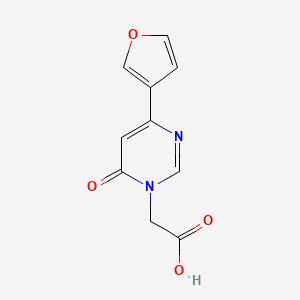
Acide 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acétique
Vue d'ensemble
Description
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is an organic compound that features a furan ring and a pyrimidine ring The presence of these heterocyclic structures makes it an interesting subject for various chemical and biological studies
Applications De Recherche Scientifique
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a bioactive molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). The chemical industry is beginning to switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of Furan and Pyrimidine Rings: The furan and pyrimidine rings are then coupled through a series of reactions, including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Furanones and pyrimidinones.
Reduction: Dihydropyrimidines and tetrahydrofurans.
Substitution: Various substituted furans and pyrimidines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-furoic acid: Contains a furan ring and is used in organic synthesis.
2,5-furandicarboxylic acid: Contains two furan rings and is used in the production of bioplastics.
Pyrimidine-2,4,6-trione: Contains a pyrimidine ring and is used in medicinal chemistry.
Uniqueness
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the combination of furan and pyrimidine rings in its structure. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-[4-(furan-3-yl)-6-oxopyrimidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-3-8(7-1-2-16-5-7)11-6-12(9)4-10(14)15/h1-3,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXEAAOLQFDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)
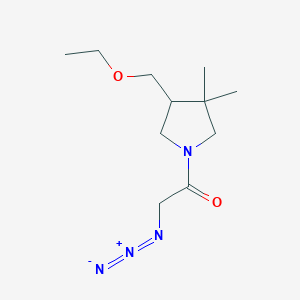
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)
